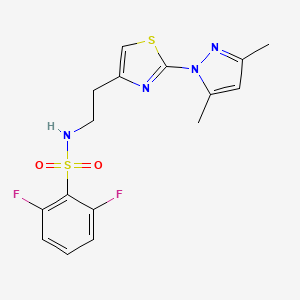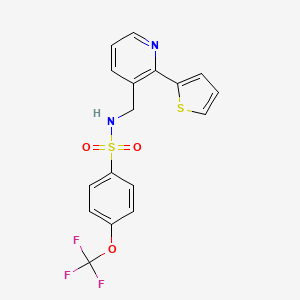![molecular formula C21H20N2O5 B2535991 6-Metil-3-etil 4-[(2-metoxifenil)amino]quinolina-3,6-dicarboxilato CAS No. 371129-21-4](/img/structure/B2535991.png)
6-Metil-3-etil 4-[(2-metoxifenil)amino]quinolina-3,6-dicarboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl 6-methyl 4-((2-methoxyphenyl)amino)quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family
Aplicaciones Científicas De Investigación
3-Ethyl 6-methyl 4-((2-methoxyphenyl)amino)quinoline-3,6-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other materials
Mecanismo De Acción
Target of Action
The compound is a quinoline derivative. Quinoline and its derivatives are known to interact with various biological targets such as DNA, enzymes, and receptors . .
Mode of Action
The mode of action of quinoline derivatives can vary greatly depending on their structure and the specific target they interact with. They may inhibit enzyme activity, intercalate with DNA, or modulate receptor signaling .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets. For example, some quinoline-based drugs inhibit DNA synthesis in bacteria, making them effective antibiotics .
Pharmacokinetics
The ADME properties of quinoline derivatives can vary greatly depending on their specific structure. Factors such as the presence of functional groups and the overall lipophilicity of the molecule can influence absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of quinoline derivatives can include inhibition of cell growth, induction of apoptosis, and modulation of immune response, among others .
Action Environment
The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-((2-methoxyphenyl)amino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl 6-methyl 4-((2-methoxyphenyl)amino)quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce aminoquinolines .
Comparación Con Compuestos Similares
Similar Compounds
6-Methylquinoline: A simpler quinoline derivative with similar structural features.
Quinolinyl-pyrazoles: Compounds with a quinoline core and additional pyrazole rings, known for their pharmacological activities.
Uniqueness
3-Ethyl 6-methyl 4-((2-methoxyphenyl)amino)quinoline-3,6-dicarboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(2-methoxyanilino)quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-4-28-21(25)15-12-22-16-10-9-13(20(24)27-3)11-14(16)19(15)23-17-7-5-6-8-18(17)26-2/h5-12H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECAITNNUSKJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-methylphenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)
![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)
![1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2535911.png)


![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)
![2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2535918.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2535924.png)
![6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535925.png)



